molecular formula C18H11NO2S B12517198 2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one CAS No. 652138-04-0

2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one

Cat. No.: B12517198
CAS No.: 652138-04-0
M. Wt: 305.4 g/mol
InChI Key: RCCZDDHDTRJQBA-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one is a complex organic compound that features a unique structure combining pyridine, thiophene, and benzopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with 2-thiophenecarboxaldehyde in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-1-benzopyran-4-one is unique due to its combination of pyridine, thiophene, and benzopyran rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications in various fields of research .

Properties

CAS No.

652138-04-0

Molecular Formula

C18H11NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

2-pyridin-4-yl-6-thiophen-2-ylchromen-4-one

InChI

InChI=1S/C18H11NO2S/c20-15-11-17(12-5-7-19-8-6-12)21-16-4-3-13(10-14(15)16)18-2-1-9-22-18/h1-11H

InChI Key

RCCZDDHDTRJQBA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=NC=C4

Origin of Product

United States

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